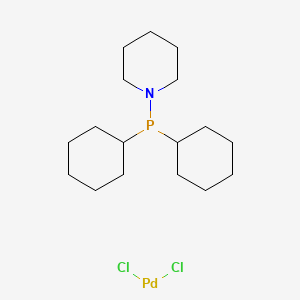
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane, also known as Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II), is a chemical compound with the molecular formula C34H64Cl2N2P2Pd and a molecular weight of 740.16 g/mol. This compound is widely used in various fields, particularly in catalysis and organic synthesis, due to its unique properties and reactivity .
Preparation Methods
The synthesis of Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane typically involves the reaction of palladium(II) chloride with dicyclohexyl(piperidin-1-yl)phosphane under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound .
Chemical Reactions Analysis
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane is known for its versatility in catalyzing various organic reactions. It is particularly effective in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions typically involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules. Common reagents used in these reactions include aryl halides, boronic acids, and alkynes. The major products formed from these reactions are often biaryl compounds, which are important intermediates in the pharmaceutical and agrochemical industries.
Scientific Research Applications
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane has a wide range of applications in scientific research. In chemistry, it is used as a catalyst for various organic transformations, including cross-coupling reactions and C-H activation . In biology and medicine, it is employed in the synthesis of pharmaceutical intermediates and drugs . Additionally, it plays a significant role in the industrial production of fine chemicals and natural products .
Mechanism of Action
The mechanism of action of Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane involves the coordination of the palladium center with the phosphine ligands, which facilitates the activation of substrates and the formation of carbon-carbon bonds . The palladium center acts as a catalyst, lowering the activation energy of the reaction and increasing the reaction rate . The molecular targets and pathways involved in these reactions are primarily related to the formation and cleavage of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane is unique compared to other palladium-based catalysts due to its high reactivity and selectivity in cross-coupling reactions. Similar compounds include Dichlorobis(triphenylphosphine)palladium(II) and Dichlorobis(diphenylphosphinoethane)palladium(II), which also serve as catalysts in similar reactions. this compound often exhibits higher efficiency and better performance in specific applications.
Properties
Molecular Formula |
C17H32Cl2NPPd |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane |
InChI |
InChI=1S/C17H32NP.2ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h16-17H,1-15H2;2*1H;/q;;;+2/p-2 |
InChI Key |
BSBNOPSJJDHKCO-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)N3CCCCC3.Cl[Pd]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















